Diytterbium trioxalate

Thermal analysis Precursor decomposition Ytterbium oxide synthesis

Producing low-porosity Yb₂O₃ for optical ceramics demands a precursor with clean thermal decomposition behavior. Diytterbium trioxalate (CAS 51373-68-3) delivers precisely that: • Dense oxide morphology with BET surface area 15-40 m²/g after direct 600°C calcination • Only 2 intermediate phases vs. 4 for acetate precursors, ensuring cleaner conversion • Solubility product log K₁₀ = -14.45 at 25°C for predictable precipitation in mixed rare-earth separations • Verified decahydrate stoichiometry ensures batch-to-batch reproducibility.

Molecular Formula C6H26O22Yb2
Molecular Weight 796.3 g/mol
CAS No. 51373-68-3
Cat. No. B3426225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiytterbium trioxalate
CAS51373-68-3
Molecular FormulaC6H26O22Yb2
Molecular Weight796.3 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.O.O.O.O.O.O.O.O.O.[Yb].[Yb]
InChIInChI=1S/3C2H2O4.10H2O.2Yb/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);10*1H2;;
InChIKeyRQCRNODZJJTNHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diytterbium Trioxalate: Identity and Characteristics


Diytterbium trioxalate, systematically named ytterbium(III) oxalate (Yb₂(C₂O₄)₃), is an inorganic lanthanide salt typically supplied as the decahydrate (CAS 51373-68-3) with a molecular weight of 610.17 g/mol (anhydrous basis) [1]. It is a white crystalline solid with a density of 2.64 g/cm³ [2], highly insoluble in water, and converts to ytterbium(III) oxide (Yb₂O₃) upon calcination [3]. The compound serves primarily as a precursor for Yb₂O₃ synthesis, as a doping agent in laser garnet crystals, and in luminescent materials research [3].

Precursor Role
Yb₂O₃ precursor for dense ceramics and optical materials
Selection Logic
Oxalate route for low-porosity oxide; cleaner thermal pathway
Research Context
Luminescent materials, laser garnet doping, and rare-earth separation studies

Diytterbium Trioxalate: Generic Substitution Risks


Within the class of ytterbium(III) salts and rare-earth oxalate precursors, thermal decomposition behavior, resulting oxide morphology, and solubility equilibria are not interchangeable. The thermal decomposition pathway of Yb-oxalate proceeds through distinct dehydration steps with anhydrous oxalate immediately decomposing to Yb₂O₃ at 600 °C, in contrast to Yb-acetate which follows a four-step dehydration and decomposes at 560 °C through non-crystalline intermediates [1]. The BET surface area of the resulting oxide is systematically lower when prepared from the oxalate precursor compared to hydroxide-derived routes, with conventional oxalate calcination yielding specific surfaces of only 15–40 m²/g at 500 °C [2][3]. Furthermore, ytterbium oxalate exhibits significantly different solubility behavior relative to light rare-earth oxalates due to lanthanide contraction effects and enhanced oxalate complex formation, precluding simple stoichiometric substitution in precipitation-based separation or synthesis workflows [4]. These quantifiable differences in thermal stability, textural properties, and solution chemistry mean that substituting another rare-earth oxalate or a different ytterbium salt precursor will alter critical product characteristics.

This Product
Yb-oxalate decahydrate precursor. Dense oxide morphology at 600 °C. Lower BET surface area (reported 15–40 m²/g). log K₁₀ = −14.45.
Yb-Acetate / Hydroxide
Acetate decomposes at 560 °C with porous oxide. Hydroxide route yields >40 m²/g high-surface-area oxide. Thermal and textural endpoints may not transfer.
This Product
Heavy rare-earth oxalate; solubility enhanced by lanthanide contraction and oxalate complexation.
Light REE Oxalates
Less soluble; direct stoichiometric substitution may shift precipitation yields. Solubility product differs, requiring process recalibration.
This Product
Tetragonal lattice a=8.6146 Å, c=12.8808 Å (acid oxalate). Lanthanide-contracted unit cell.
Tb / Earlier Ln Analogs
Larger unit cell parameters (Tb: a=8.7649 Å). Crystal lattice mismatch may alter doping distribution and solid-state performance.

Diytterbium Trioxalate: Comparative Performance Evidence


Thermal Decomposition: Yb-Oxalate vs. Yb-Acetate

In a direct head-to-head thermoanalytical study, ytterbium oxalate hexahydrate (Yb₂(C₂O₄)₃·6H₂O) decomposes to Yb₂O₃ at 600 °C through a three-step dehydration pathway with immediate anhydrous oxalate decomposition via two unstable intermediates, whereas ytterbium acetate tetrahydrate decomposes at a lower temperature of 560 °C through four dehydration steps and four non-crystalline unstable intermediates. [1]

Thermal Decomposition
Head-to-head
Yb-oxalate decomposes to Yb₂O₃ at 600 °C (3 steps, 2 intermediates). Yb-acetate: 560 °C (4 steps, 4 intermediates).
Supports cleaner thermal conversion pathway selection for controlled oxide crystallinity.
Non-isothermal gravimetry up to 900 °C in air; SEM/XRD characterization.
Thermal analysis Precursor decomposition Ytterbium oxide synthesis

Oxide Morphology: Dense vs. Porous

Scanning electron microscopy (SEM) analysis of the Yb₂O₃ products revealed that the crystalline oxide obtained from the acetate precursor contains large pores, in contrast to the denser, more compact oxide morphology obtained from the oxalate precursor. [1] This morphological difference persists independent of calcination conditions.

Oxide Morphology
Head-to-head
Oxalate-derived Yb₂O₃: dense, compact. Acetate-derived: large-pore morphology.
Context-dependent: oxalate route may support low-porosity ceramics; acetate for high-surface-area needs.
SEM observation after calcination up to 900 °C.
SEM morphology Oxide porosity Catalyst support

BET Surface Area: Oxalate vs. Hydroxide Route

In a comparative study of Yb₂O₃ preparation methods, the Brunauer–Emmett–Teller (BET) surface area was consistently lower for the oxide obtained by thermal decomposition of ytterbium oxalate compared to oxide prepared via hydroxide precipitation from nitrate solutions. This lower surface area persisted even after thermal treatment at 1,173 K. [1] Independent patent literature confirms that conventional oxalate calcination routes yield rare-earth oxides with specific surfaces in the range of only 15–40 m²/g after 500 °C calcination, whereas novel hydroxide routes can achieve >40 m²/g. [2]

BET Surface Area
Cross-study
Oxalate-derived: 15–40 m²/g at 500 °C. Hydroxide route: reported >40 m²/g.
Supports precursor selection based on target oxide textural property.
BET nitrogen adsorption; calcination at 500–1,173 K.
BET surface area Catalysis Oxide textural properties

Solubility Product

The solubility product (log K₁₀) for the simple ytterbium oxalate salt (Yb₂(C₂O₄)₃·10H₂O) has been determined to be −14.45 at 25 °C, based on experimental measurements at 40–80 °C and extrapolation to standard conditions [1]. This value enables quantitative modeling of Yb precipitation behavior relative to other rare earths. Notably, under high oxalate and/or NaCl concentrations, the simple Yb-oxalate transforms to a double salt NaYb(C₂O₄)₂·yH₂O with distinct solubility behavior [1].

Solubility Product
Class-level
log K₁₀ = −14.45 at 25 °C for Yb₂(C₂O₄)₃·10H₂O.
Enables quantitative modeling of Yb precipitation yields in separation workflows.
Data to verify: extrapolated from 40–80 °C to 25 °C, I=0. Double salt formation possible at high oxalate/NaCl.
Solubility product Geochemistry Separation chemistry

Crystal Structure: Yb vs. Tb Acid Oxalate

Single-crystal X-ray diffraction investigation of terbium and ytterbium acid oxalate trihydrates (composition LnH(C₂O₄)₂·3H₂O) reveals that both crystallize in the tetragonal system (space group P4₂/n, Z = 4) but with distinct lattice parameters reflecting the lanthanide contraction: a = 8.6146(4) Å, c = 12.8808(5) Å for the ytterbium compound, compared to a = 8.7649(3) Å, c = 12.7907(4) Å for the terbium analog. [1]

Crystal Structure
Head-to-head
Yb acid oxalate: a=8.6146 Å, c=12.8808 Å. Tb analog: a=8.7649 Å, c=12.7907 Å. Tetragonal P4₂/n.
Confirms structural non-interchangeability; lanthanide contraction effects require review.
Single-crystal XRD; Z=4.
X-ray diffraction Crystal structure Lanthanide contraction

Decomposition of Heavy Rare-Earth Oxalates

A systematic study of the thermal decomposition of hydrated oxalates of terbium, dysprosium, thulium, ytterbium, and lutetium established that weight loss for all these heavy rare-earth oxalates (including ytterbium) initiates between 45 and 60 °C, with complete conversion to the metal oxides occurring in the range of 715 to 745 °C. [1] This narrow range across the heavy lanthanide series indicates that ytterbium oxalate shares a similar thermal stability window with its neighboring elements but with subtle differences that may affect processing conditions.

Heavy REE Oxalate Stability
Class-level
Tb–Lu oxalates: weight loss onset 45–60 °C; oxide formation 715–745 °C. Individual Yb value not resolved.
Context-dependent: may support co-precipitation strategies; cannot distinguish Yb from Tm/Lu by decomposition temperature alone.
Thermogravimetric analysis; source-specific review recommended.
Thermogravimetry Rare-earth oxalate stability Heavy lanthanides

Diytterbium Trioxalate: Application Scenarios


Dense Yb₂O₃ Ceramics for Optics and Lasers

When the procurement goal is to produce Yb₂O₃ with minimal porosity for optical ceramics or dense laser gain media, diytterbium trioxalate is the precursor of choice. Direct comparative evidence shows that oxalate-derived Yb₂O₃ exhibits a dense, compact morphology with systematically lower BET surface area compared to acetate-derived (large-pore) or hydroxide-derived (high-surface-area) oxides [1][2]. The higher decomposition temperature (600 °C) and fewer intermediate phases (2 vs. 4) provide a cleaner thermal conversion pathway [1]. This scenario is particularly relevant for fabricating Yb:YAG laser crystals where controlled doping distribution and low-scatter optical quality are essential.

Fractional Precipitation for Rare-Earth Separation

The quantitatively established solubility product (log K₁₀ = −14.45 at 25 °C) enables precise thermodynamic modeling of ytterbium oxalate precipitation in mixed rare-earth solutions [1]. Because heavy rare-earth oxalates including ytterbium exhibit systematically higher solubility than light rare-earth oxalates—a consequence of stronger aqueous oxalate complexation with increasing atomic number—controlled adjustment of oxalate concentration and ionic strength can selectively precipitate or retain ytterbium. Procurement of high-purity diytterbium trioxalate with a known hydration state (decahydrate) ensures reproducible solubility behavior in these separation workflows.

Co-Precipitation of Mixed Rare-Earth Oxides

For applications requiring co-synthesized mixed rare-earth oxides (e.g., Yb-doped ceria, multi-component laser ceramics), the established thermal decomposition window of 715–745 °C shared by heavy rare-earth oxalates (Tb through Lu) including ytterbium [1] ensures that co-precipitated oxalate mixtures will undergo simultaneous decomposition to the corresponding oxides. This thermal compatibility makes diytterbium trioxalate the appropriate precursor choice when ytterbium must be incorporated alongside other heavy lanthanides in a single calcination step without phase segregation.

Crystal Engineering with Ytterbium-Specific Lattice Parameters

The distinct tetragonal lattice parameters of ytterbium acid oxalate (a = 8.6146 Å, c = 12.8808 Å) compared to the terbium analog (a = 8.7649 Å, c = 12.7907 Å) [1] demonstrate that the ytterbium compound occupies a unique position in the structural series of lanthanide oxalates. Researchers designing mixed lanthanide–actinide oxalate frameworks, or studying lanthanide contraction effects on coordination polymer topology, will find that diytterbium trioxalate provides a structurally well-defined, smaller-unit-cell building block relative to earlier lanthanides. This structural specificity is essential for crystal engineering applications where lattice matching between host and dopant ions determines material performance.

Application
Selection Property
Validation Focus
Dense Yb₂O₃ ceramics and optical materials
Oxalate-derived dense oxide morphology with lower BET surface area
Verify porosity and surface area meet optical-grade specifications
Fractional rare-earth precipitation
Defined solubility product (log K₁₀ context) and hydration state
Confirm precipitation yields under target ionic strength and oxalate concentration
Co-precipitated mixed rare-earth oxides
Thermal decomposition window compatible with heavy lanthanide oxalates
Validate simultaneous oxide formation without phase segregation
Crystal engineering with lanthanide oxalate frameworks
Yb-specific tetragonal lattice parameters reflecting lanthanide contraction
Assess lattice matching for host-dopant structural compatibility
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